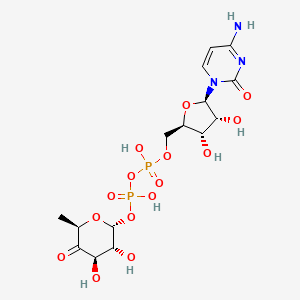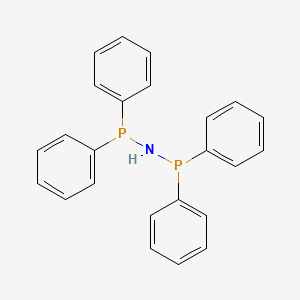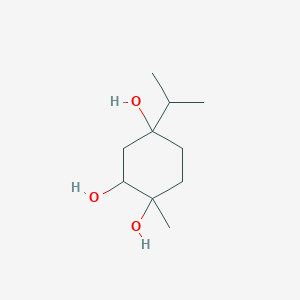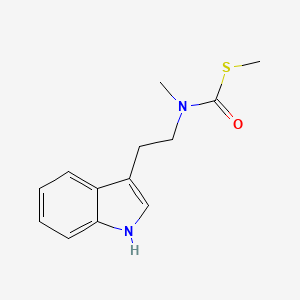
Itopa
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(methyl-1,2-thiazolin-5-ylidene)phenylacetamide is a member of 1,2-thiazoles. It derives from an acetamide.
Aplicaciones Científicas De Investigación
Biomedical Applications and Biosensors
- ITO microelectrodes modified with carbon nanotubes have been used for monitoring dopamine release from single living cells, showcasing their potential in biomedical research and applications (Shi et al., 2011).
- Electrochemical sensors based on ITO have been developed for the detection of dopamine and serotonin, crucial for diagnosing neurological disorders (Goyal et al., 2007).
Organic Solar Cells
- In the field of organic solar cells, ITO is used as electrodes. Studies have shown that modifying ITO cathodes with certain materials can significantly improve the efficiency of solar cells (Wang et al., 2017).
Environmental and Recycling Studies
- Research on the optimization of indium recovery from LCD waste has been conducted, highlighting the importance of ITO in recycling and environmental sustainability (Yang et al., 2014).
Optoelectronics and Display Technologies
- ITO's properties have been exploited in the development of flexible organic light-emitting diodes (FOLEDs) and other optoelectronic devices (Faraco et al., 2019).
- Studies on light-emitting diodes (LEDs) have focused on enhancing light extraction efficiency through surface patterning of ITO (Wang et al., 2009).
Neurological Research
- ITO electrodes have been used in studies focusing on the sensitive and selective detection of dopamine, which is significant in neurological research (Choo et al., 2017).
Cellular Research and Applications
- ITO substrates have been utilized for micropatterning mammalian cells, which can be applied in biosensors and cell microarrays (Hwang et al., 2013).
Advanced Material Research
- ITO's flexibility and durability have been enhanced through nanopatterning, making it a valuable material in advanced research and applications (Dong et al., 2018).
Propiedades
Fórmula molecular |
C20H16ClF3N2O2S |
|---|---|
Peso molecular |
440.9 g/mol |
Nombre IUPAC |
N-(4-chloro-3-methyl-1,2-thiazol-5-yl)-N-methyl-2-[4-[4-(trifluoromethyl)phenoxy]phenyl]acetamide |
InChI |
InChI=1S/C20H16ClF3N2O2S/c1-12-18(21)19(29-25-12)26(2)17(27)11-13-3-7-15(8-4-13)28-16-9-5-14(6-10-16)20(22,23)24/h3-10H,11H2,1-2H3 |
Clave InChI |
AWUHASQZSYOAQH-UHFFFAOYSA-N |
SMILES |
CC1=NSC(=C1Cl)N(C)C(=O)CC2=CC=C(C=C2)OC3=CC=C(C=C3)C(F)(F)F |
SMILES canónico |
CC1=NSC(=C1Cl)N(C)C(=O)CC2=CC=C(C=C2)OC3=CC=C(C=C3)C(F)(F)F |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


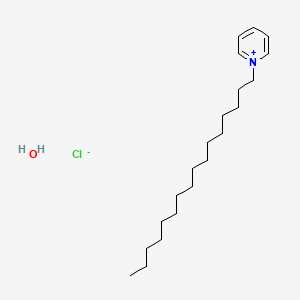
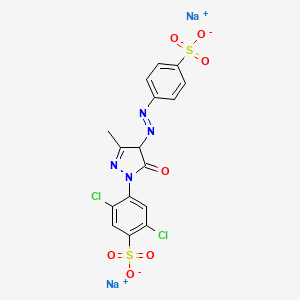
![5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B1198230.png)




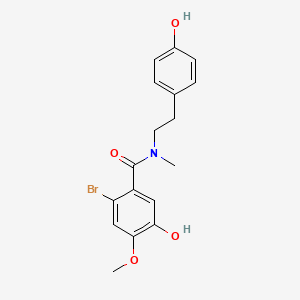
![[2'-Carboxylethyl]-10-methyl-anthracene endoperoxide](/img/structure/B1198243.png)

